molecular formula C7H8Cl3N3 B1377364 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 1432681-50-9

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No. B1377364
M. Wt: 240.5 g/mol
InChI Key: QZAMVPDMKKYSOZ-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1432681-50-9 . It has a molecular weight of 240.52 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H . This indicates the presence of a chlorine atom and an amine group in the molecular structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

A significant application of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives is found in the field of medicinal chemistry, specifically in the synthesis of small molecules that can adapt optimally to the three-dimensional binding sites of biological targets. For example, Schmid et al. (2006) describe a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting the utility of this scaffold in medicinal chemistry for the preparation of combinatorial libraries due to the structural diversity and specificity it offers for targeting biological molecules (Schmid, Schühle, & Austel, 2006).

Coordination Polymers and Material Science

In the field of material science, derivatives of 3-Chloroimidazo[1,2-a]pyridin-6-amine are used in the construction of coordination polymers with potential applications in nanostructures and nano-objects. Yin et al. (2021) utilized a derivative to construct zero-dimensional complexes and one-dimensional coordination polymers, which were further assembled into porous three-dimensional supramolecular frameworks. This research underscores the versatility of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in creating materials with varied dimensionalities and potential applications in molecular electronics and photonics (Yin, Li, Yan, & Yong, 2021).

Photoluminescent Properties and Sensory Applications

Li and Yong (2019) explored the phosphorescent properties of positional isomers of a 2-chloroimidazo[1,2-a]pyridine derivative, revealing that these compounds exhibit different phosphorescent colors and quantum yields. This study illustrates the potential of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in developing dynamic functional materials capable of reversible phosphorescent color switching in response to external stimuli, such as acid-base vapor, making them interesting candidates for sensory applications and the development of responsive materials (Li & Yong, 2019).

Herbicide Development

In agricultural chemistry, derivatives of 3-Chloroimidazo[1,2-a]pyridin-6-amine have been synthesized for use in developing sulfonylurea herbicides, such as imazosulfuron. Shi Gui-zhe (2015) detailed the synthesis process of imazosulfuron and its derivatives, starting from 2-aminopyridine and chlorosulfonic acid. This pathway emphasizes the role of 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives in the synthesis of compounds with potential applications in weed and sedge control in paddy rice and turf (Shi, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAMVPDMKKYSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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